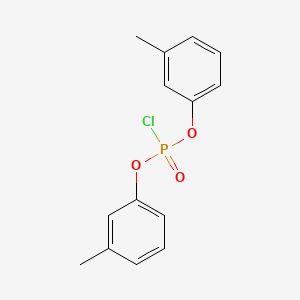

Bis(3-methylphenyl) phosphorochloridate

Description

Structure

2D Structure

Properties

IUPAC Name |

1-[chloro-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHGXOAKDDJDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289264 | |

| Record name | Bis(3-methylphenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-14-4 | |

| Record name | NSC60026 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(3-methylphenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies

Classical Synthesis Routes to Diaryl Phosphorochloridates

The foundational methods for preparing diaryl phosphorochloridates have been well-established for decades, relying on the reactivity of phosphorus oxychloride with aryl alcohols.

The most direct and widely employed method for the synthesis of bis(3-methylphenyl) phosphorochloridate is the reaction of phosphorus oxychloride (POCl₃) with m-cresol. commonorganicchemistry.comwikipedia.org Phosphorus oxychloride is a colorless liquid that serves as a key reagent in many chemical syntheses. wikipedia.orgbyjus.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated. wikipedia.org

The reaction conditions, such as temperature and solvent, can be adjusted to control the rate of reaction and the distribution of products. mdpi.com For instance, careful control of the stoichiometry is crucial to favor the formation of the desired diaryl product over the monoaryl or triaryl phosphate (B84403) ester byproducts.

Properties of Phosphorus Oxychloride:

| Property | Value |

|---|---|

| CAS Number | 10025-87-3 |

| Molecular Weight | 153.33 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 105.8 °C |

| Density | 1.645 g/mL |

Data sourced from commonorganicchemistry.com

In addition to the direct one-pot synthesis, multi-step strategies can also be employed to produce diaryl phosphorochloridates, which can be particularly useful for preparing unsymmetrical derivatives. azom.comyoutube.com A common multi-step approach involves the initial reaction of phosphorus oxychloride with one equivalent of an alcohol to form a monoaryl phosphorodichloridate. This intermediate is then isolated and subsequently reacted with a second, different aryl alcohol to yield an unsymmetrical diaryl phosphorochloridate.

This stepwise approach offers greater control over the final product, which is especially important when synthesizing complex molecules or when the aryl groups have different reactivities. youtube.com The principles of retrosynthetic analysis are often applied to devise these multi-step routes, breaking down the target molecule into simpler, more readily available starting materials. youtube.com

Advanced Synthetic Approaches for this compound and Analogues

To address the limitations of classical methods, such as harsh reaction conditions and the formation of byproducts, more advanced synthetic strategies have been developed.

Phase transfer catalysis (PTC) has emerged as a powerful technique to enhance the synthesis of diaryl phosphorochloridates. crdeepjournal.org This methodology is particularly advantageous when one reactant is soluble in an organic solvent and the other (typically an ionic species) is soluble in an aqueous phase. crdeepjournal.orgjetir.org In the context of this compound synthesis, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the m-cresolate anion from an aqueous phase to the organic phase containing the phosphorus oxychloride. jetir.orgresearchgate.net

The use of PTC can lead to several benefits, including milder reaction conditions, increased reaction rates, and higher yields. phasetransfer.com It can also minimize the need for anhydrous solvents and strong, expensive bases. phasetransfer.com The catalyst functions by forming an ion pair with the phenoxide, which is more soluble in the organic phase, thereby increasing the effective concentration of the nucleophile where the reaction occurs. crdeepjournal.org

The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties. nih.gov The targeted synthesis of fluorinated diaryl phosphorochloridates is an area of growing interest. researchgate.net This can be achieved by using fluorinated aryl alcohols as starting materials in the classical reaction with phosphorus oxychloride.

Alternatively, fluorination can be carried out on the pre-formed diaryl phosphorochloridate, although this can be more challenging due to the potential for side reactions. nih.gov Various fluorinating agents can be employed, and the choice of reagent and reaction conditions is critical to achieve the desired regioselectivity and yield of the fluorinated product. researchgate.net Electrochemical methods have also been developed for the synthesis of phosphoric fluorides from P(O)-H compounds. researchgate.net

The purity and yield of this compound are highly dependent on the reaction conditions. acgpubs.org Optimization studies have focused on several key parameters, including the choice of catalyst, solvent, temperature, and reaction time. acgpubs.orgresearchgate.net For example, the use of a suitable base or catalyst is crucial for driving the reaction to completion and neutralizing the HCl byproduct. acgpubs.org

The selection of the solvent is also critical, as it can influence the solubility of the reactants and the stability of the intermediates. acgpubs.org Aprotic solvents are generally preferred to avoid unwanted side reactions with the phosphorus oxychloride. byjus.com The table below summarizes the effects of various parameters on the yield of a related phosphoramidate (B1195095) synthesis, which provides insights into the optimization of phosphorochloridate synthesis. acgpubs.org

Optimization of Reaction Conditions for a Related Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | - | 60 | 24 | trace |

| 2 | TMG (10) | - | 70 | 12 | 70 |

| 3 | Et₃N (10) | - | 65 | 12 | 70 |

| 4 | DBU (10) | - | 70 | 10 | 80 |

| 5 | DMP (20) | THF | 60 | 1 | 95 |

Adapted from a study on phosphoramidate synthesis, illustrating the impact of reaction parameters. acgpubs.org

Stereoselective Synthesis of Chiral Phosphorochloridates and Related Intermediates

The synthesis of chiral phosphorus compounds is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically enriched products for a wide range of applications. Within this field, chiral phosphite (B83602) ligands have proven to be particularly effective in numerous transition-metal-catalyzed reactions. The stereoselective synthesis of these ligands often relies on the use of chiral backbones, which induce a specific spatial arrangement around the phosphorus center. Diaryl phosphorochloridates serve as key reagents in this process, reacting with chiral diols to form the desired chiral phosphite esters.

The principle of enantioinduction in the synthesis of phosphite ligands using diaryl phosphorochloridates, such as this compound, hinges on the reaction of the phosphorochloridate with a chiral, non-racemic diol. The inherent chirality of the diol backbone guides the formation of a single diastereomer of the resulting cyclic phosphite ester. This transfer of chirality from the diol to the newly formed phosphorus-containing ring is a critical step in creating an effective chiral ligand.

The general synthetic route involves the deprotonation of a chiral diol, often a binaphthyl derivative like (R)- or (S)-BINOL, with a suitable base to form the corresponding dialkoxide. This nucleophilic species then attacks the electrophilic phosphorus atom of the diaryl phosphorochloridate, displacing the chloride ion and forming the cyclic phosphite. The steric and electronic properties of the aryl groups on the phosphorochloridate can influence the reactivity and stability of the resulting ligand. While a broad range of diaryl phosphorochloridates have been employed in this context, the use of this compound offers a specific electronic and steric profile due to the presence of the methyl groups in the meta position of the phenyl rings.

The resulting chiral phosphite ligands are then utilized in asymmetric catalysis, where their C₂-symmetric or dissymmetric structure creates a chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reaction.

Table 1: Representative Synthesis of a Chiral Phosphite Ligand using this compound

This table outlines a representative synthesis of a chiral phosphite ligand derived from (R)-BINOL and this compound. The data presented are illustrative of typical yields and enantiomeric excesses achieved in such transformations based on analogous systems.

| Entry | Chiral Diol | Reagent | Base | Solvent | Product | Yield (%) | ee (%) |

| 1 | (R)-BINOL | This compound | Triethylamine (B128534) | Toluene | (R)-Di(3-methylphenyl) binaphthyl-2,2'-diyl phosphite | 85 | >99 |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution reactions at the phosphorus atom of bis(3-methylphenyl) phosphorochloridate are central to its chemistry. These reactions involve the displacement of the chloride ion, a good leaving group, by a nucleophile. The mechanistic details of this process, whether it proceeds through a concerted or a stepwise pathway, are a subject of considerable interest.

Solvolytic Displacement of Chloride from Phosphorus

The Extended Grunwald-Winstein equation is a valuable tool for elucidating the mechanism of solvolysis reactions. It relates the rate of solvolysis to the ionizing power and nucleophilicity of the solvent. The equation is expressed as:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (typically 80% ethanol/water).

l is the sensitivity of the reaction to the solvent nucleophilicity (N).

m is the sensitivity of the reaction to the solvent ionizing power (Y).

For the solvolysis of related phosphorochloridates, such as diphenyl phosphorochloridate, the l and m values have been determined, providing a basis for predicting the behavior of this compound. For instance, studies on diphenyl phosphorochloridate have yielded l and m values that suggest a mechanism with significant nucleophilic participation from the solvent. It is anticipated that the solvolysis of this compound would exhibit similar sensitivities, indicating a bimolecular mechanism.

A hypothetical data table illustrating the application of the Grunwald-Winstein equation is presented below. The values are based on expected trends for analogous compounds.

| Solvent | N (Solvent Nucleophilicity) | Y (Solvent Ionizing Power) | log(k/k₀) |

|---|---|---|---|

| 100% Ethanol | 0.37 | -2.52 | -0.58 |

| 90% Ethanol | 0.41 | -0.93 | -0.15 |

| 80% Ethanol | 0.41 | 0.00 | 0.00 |

| 50% Ethanol | 0.37 | 1.97 | 0.85 |

| 100% Methanol | 0.17 | -1.19 | -0.29 |

Kinetic studies of analogous phosphorochloridates typically show second-order kinetics, consistent with a bimolecular process where both the substrate and the nucleophile (solvent) are involved in the rate-determining step. The rate of reaction is influenced by the steric and electronic properties of the substituents on the phenyl rings. The methyl groups in the meta position on the phenyl rings of this compound are expected to have a modest electronic effect on the phosphorus center.

Product ratio analysis in mixed solvent systems is another key technique. For example, in a mixture of water and ethanol, the ratio of the resulting phosphonic acid to the ethyl phosphonate (B1237965) ester can provide further evidence for the nature of the transition state and the selectivity of the reaction.

Based on studies of similar compounds, the solvolysis of this compound is proposed to proceed through a concerted Sₙ2-type mechanism. sapub.org In this pathway, the nucleophilic attack by the solvent occurs concurrently with the departure of the chloride ion. This proceeds through a single, high-energy transition state where the phosphorus atom is pentacoordinate. The backside attack of the nucleophile leads to an inversion of configuration at the phosphorus center. sapub.orgniu.edu

Concerted vs. Stepwise Mechanistic Pathways in Phosphoryl Transfer

The distinction between a concerted and a stepwise mechanism is a central theme in the study of phosphoryl transfer reactions. nih.gov

Concerted Mechanism (Sₙ2-like): As described above, this pathway involves a single transition state where bond formation to the nucleophile and bond cleavage from the leaving group occur simultaneously. nih.gov

Stepwise Mechanism (Addition-Elimination): This pathway involves the formation of a discrete, pentacoordinate phosphorane intermediate. The reaction proceeds in two steps: the initial addition of the nucleophile to form the intermediate, followed by the elimination of the leaving group. This mechanism is more likely with stronger nucleophiles and when the resulting pentacoordinate intermediate is relatively stable.

For the solvolysis of this compound, the concerted mechanism is generally favored due to the relatively weak nucleophilicity of the solvent.

Influence of Solvent Ionizing Power and Nucleophilicity

The solvent plays a critical role in the solvolysis of this compound.

Solvent Ionizing Power (Y): Solvents with high ionizing power, such as those containing a high proportion of water, are effective at stabilizing the developing negative charge on the leaving chloride ion in the transition state. This leads to an acceleration of the reaction rate.

Solvent Nucleophilicity (N): The nucleophilicity of the solvent directly influences the rate of a bimolecular reaction. More nucleophilic solvents will attack the electrophilic phosphorus center more readily, leading to a faster reaction.

The sensitivity of the reaction to these two solvent properties, as quantified by the l and m values in the Grunwald-Winstein equation, provides a quantitative measure of the mechanism. A significant l value points towards a mechanism with substantial nucleophilic involvement, characteristic of an Sₙ2 process.

Below is a table summarizing the expected influence of solvent properties on the reaction mechanism.

| Solvent Property | Effect on Reaction Rate | Mechanistic Implication |

|---|---|---|

| High Ionizing Power | Increases rate | Stabilizes the leaving group in the transition state |

| Low Ionizing Power | Decreases rate | Less stabilization of the leaving group |

| High Nucleophilicity | Increases rate | Facilitates nucleophilic attack on phosphorus |

| Low Nucleophilicity | Decreases rate | Slower nucleophilic attack |

Substituent Effects on Reaction Rates and Mechanisms

The rate and mechanism of nucleophilic substitution at the phosphorus center of diaryl phosphorochloridates are significantly influenced by the nature and position of substituents on the aryl rings. While specific kinetic data for this compound is not extensively detailed in the reviewed literature, general principles derived from studies on analogous compounds can be applied.

The methyl groups in the meta-position on the phenyl rings of this compound are weakly electron-donating. This electronic effect slightly reduces the electrophilicity of the phosphorus atom compared to unsubstituted diphenyl phosphorochloridate. Conversely, the presence of strong electron-withdrawing substituents on the phenolate (B1203915) group, such as a p-chloro substituent, has been shown to increase the positive charge on the phosphorus atom, leading to faster reaction rates in aminolysis reactions. sapub.org

Mechanistic studies on the aminolysis of various bis(aryl) chlorophosphates in acetonitrile (B52724) have proposed a stepwise mechanism. sapub.org This process involves a rate-limiting expulsion of the leaving group from a phosphonium (B103445) intermediate. The transition state structure and the degree of bond formation and cleavage can be probed using linear free-energy relationships, such as the Hammett and Brønsted equations. The magnitude of cross-interaction constants (ρij) and Brønsted-type constants (βij) provides insight into the transition state structure, with their values being inversely related to the distance between the interacting centers. sapub.org For instance, in the anilinolyses of (RO)2P(=O)Cl-type substrates, a stepwise mechanism with a predominant backside nucleophilic attack has been proposed based on dual substituent effects. sapub.org

It is important to note that substituents can also affect the synthesis of the phosphorochloridate itself. For example, the presence of electron-withdrawing groups like chlorine on the phenol (B47542) reactant can decrease the yield during the synthesis of the corresponding aryl phosphorodichloridate from phosphoryl chloride. lookchem.com

Reactions with Oxygen Nucleophiles (Alcoholysis and Hydrolysis)

This compound readily reacts with oxygen nucleophiles such as alcohols (alcoholysis) and water (hydrolysis) to yield the corresponding phosphate (B84403) esters. These reactions are fundamental for the synthesis of mixed triaryl phosphates or diaryl hydrogen phosphates.

The reaction with an alcohol, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the liberated hydrogen chloride, results in the formation of an alkyl diaryl phosphate. An alternative and common method involves the use of a sodium alkoxide, which directly attacks the phosphorus center to displace the chloride ion. lookchem.com A third route involves the direct reaction of the phosphorochloridate with the alcohol, though this is generally slower. lookchem.com For example, the synthesis of various alkyl aryl phosphates has been successfully achieved by treating aryl phosphorochloridates with sodium alkoxide. lookchem.com

The hydrolysis of this compound, through reaction with water, yields bis(3-methylphenyl) hydrogen phosphate. This reaction can occur under neutral, acidic, or basic conditions. The mechanism of hydrolysis for related phosphate esters has been studied, with theoretical studies suggesting that the pathway (concerted vs. stepwise) can depend on the nature of the leaving group. researchgate.net

Table 1: Synthesis of Alkyl Aryl Phosphates from Aryl Phosphorochloridates

| Aryl Group | Alcohol/Alkoxide | Product | Reference |

|---|---|---|---|

| m-Tolyl | Diethyl hydrogen phosphite (B83602) / Sodium phenoxide | Diethyl m-tolyl phosphate | lookchem.com |

| Phenyl | Cyclohexanol / Pyridine | Cyclohexyl diphenyl phosphite | google.com |

| 4,4'-disulfaneyldiphenol | Diethyl chlorophosphate / NaH | Disulfanediylbis(4,1-phenylene) tetraethyl bis(phosphate) | abo.fi |

This table illustrates the general synthetic routes for related phosphate esters, applicable to this compound.

During the synthesis and reactions of diaryl phosphorochloridates, several side reactions can occur, leading to the formation of byproducts. A significant side reaction in the preparation of diaryl phosphorochloridates from phosphoryl chloride and phenols is the formation of the corresponding triaryl phosphate. google.com This occurs when a molecule of the diaryl phosphorochloridate reacts with another molecule of the phenoxide starting material.

In alcoholysis reactions, using an excess of the alkoxide can lead to a reduction in the yield of the desired alkyl diaryl phosphate, suggesting the occurrence of undesired side reactions. lookchem.com Incomplete reactions can also leave unreacted starting materials or generate chlorinated byproducts, which can complicate purification. lookchem.com The purity of the starting diaryl phosphorochloridate is crucial; impure starting material can lead to a mixture of products that are difficult to separate. For instance, the synthesis of diaryl phosphorochloridates from phosphorus trichloride (B1173362) and two moles of a phenol often results in a mixture of mono-, di-, and tri-substituted products. google.com

Reactions with Nitrogen Nucleophiles (Aminolysis)

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a primary method for the synthesis of N-substituted phosphoramidates. These compounds are of significant interest in medicinal chemistry and organic synthesis. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic phosphorus atom, leading to the displacement of the chloride ion and the formation of a stable P-N bond. nih.gov

The general synthetic route involves combining the phosphorochloridate with the amine, often in the presence of a tertiary amine base to neutralize the HCl byproduct. Phosphorochloridates for these reactions can be pre-formed or generated in situ. nih.govbeilstein-journals.org For example, a phosphorochloridate generated from 2,6-dimethylphenol (B121312) and phosphorus oxychloride has been used for the phosphorylation of various amines to produce phosphoramidates. nih.gov Similarly, the Atherton-Todd reaction generates a chlorophosphate intermediate in situ from a dialkyl phosphite and a chlorinating agent like carbon tetrachloride, which then reacts with an amine. beilstein-journals.org

Table 2: Examples of Phosphoramidate (B1195095) Synthesis

| Phosphorus Reagent | Amine Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| (EtO)2P(O)H / CCl4 / Et3N | Various amines | In situ generation of chlorophosphate | Dialkyl Phosphoramidate | beilstein-journals.org |

| Diethyl H-phosphonate / CCl4 / Et3N | Aniline (B41778), Dibutylamine, etc. | Inorganic salt elimination | Diethyl Phosphoramidate | nih.gov |

| Diphenyl phosphoric acid / Cl3CCN | Various amines | Et3N | Diphenyl Phosphoramidate | nih.gov |

This table showcases various methods for synthesizing phosphoramidates, highlighting the versatility of phosphorochloridate intermediates.

The mechanism of aminolysis of diaryl phosphorochloridates is generally considered to be a nucleophilic substitution reaction at the phosphorus center. sapub.org Studies on related systems suggest that the reaction likely proceeds through a stepwise pathway involving a pentacoordinate intermediate. sapub.org

The proposed mechanism involves two key steps:

Nucleophilic Attack: The amine nitrogen atom attacks the electrophilic phosphorus atom. This attack is typically backside, relative to the leaving chloride ion, leading to the formation of a trigonal bipyramidal (TBP-5C) intermediate. sapub.org

Leaving Group Expulsion: The chloride ion is expelled from the intermediate, resulting in the formation of the final phosphoramidate product. For the aminolysis of bis(aryl) chlorophosphates, this second step—the departure of the leaving group—is often the rate-limiting step of the reaction. sapub.org

The reactivity of amines towards chlorophosphates is significantly higher than that of alcohols or water, indicating that in competitive situations, aminolysis is the favored pathway. beilstein-journals.org The nature of the amine (primary vs. secondary) can influence the transition state, with reactions involving primary amines suggested to proceed through a "later" transition state, characterized by more advanced bond formation and bond cleavage. sapub.org

of this compound

This article delves into the chemical reactivity of this compound, focusing on mechanistic aspects of its reactions. The content is structured to explore dual substituent effects in aminolysis and its utility in the synthesis of phosphorocyanidates.

The aminolysis of organophosphorus compounds, such as this compound, provides a valuable platform for investigating reaction mechanisms, particularly the interplay of electronic effects from substituents on both the substrate and the nucleophile. While specific kinetic data for the aminolysis of this compound is not extensively documented in the reviewed literature, the principles of dual substituent effects can be understood from studies on analogous systems, such as bis(aryl) chlorothiophosphates.

The reactivity in these systems is quantitatively analyzed using the Hammett equation, which correlates reaction rates with substituent constants (σ) and a reaction constant (ρ). pharmacy180.comwikipedia.orglibretexts.orgyoutube.com The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for a substituted reactant and k₀ is the rate for the unsubstituted reactant. The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. wikipedia.orgyoutube.com

In the context of the aminolysis of a diaryl phosphorochloridate, "dual substituent effects" refer to the simultaneous influence of substituents on the two aryl groups of the phosphorochloridate (the substrate) and substituents on the aniline nucleophile. These effects are often analyzed using a cross-interaction constant, ρXY, which describes the interaction between the substituents on the nucleophile (X) and the substrate (Y). nih.govresearchgate.net

For a hypothetical reaction of this compound with a series of substituted anilines (XC₆H₄NH₂), the 3-methyl group on the phenyl rings of the substrate would exert a specific electronic influence. The methyl group is generally considered to be electron-donating (σ < 0). This electronic effect would influence the electrophilicity of the phosphorus center.

Kinetic studies on related compounds, like bis(aryl) chlorothiophosphates, have shown that the Hammett plots for substituent variations in the substrate can be biphasic and concave upwards. This suggests a change in the reaction mechanism or transition state structure as the electronic nature of the substituent on the substrate changes from electron-donating to electron-withdrawing. For electron-donating substituents in the substrate, a concerted Sₙ2 mechanism is often proposed. nih.govresearchgate.net

The interaction between the substituents on both the substrate and the nucleophile is a key area of investigation. In similar systems, the cross-interaction constant (ρXY) has been found to be positive for both electron-donating and electron-withdrawing substituents on the substrate's aryl rings. A positive ρXY value is often interpreted as evidence for a stepwise mechanism with a rate-limiting departure of the leaving group from a pentacoordinate intermediate.

Furthermore, deuterium (B1214612) kinetic isotope effects (kH/kD), determined by using deuterated anilines (XC₆H₄ND₂), can provide insight into the nature of the transition state. Primary normal kinetic isotope effects (kH/kD > 1) suggest that the N-H bond is partially broken in the rate-determining step, often implying a hydrogen-bonded, four-center type transition state. nih.govresearchgate.net

While specific experimental data for this compound is pending, the established methodologies provide a clear framework for predicting and interpreting its reactivity in aminolysis reactions.

The reaction of phosphorochloridates with pseudohalide nucleophiles, such as the cyanide ion (CN⁻), offers a direct route to synthesizing valuable organophosphorus compounds like phosphorocyanidates. Diethyl phosphorocyanidate (DEPC), for instance, is a well-known reagent used in peptide synthesis and for the formation of amides, esters, and thioesters under mild conditions. enamine.net

The synthesis of bis(3-methylphenyl) phosphorocyanidate would theoretically proceed via a nucleophilic substitution reaction where the cyanide ion displaces the chloride ion from the phosphorus center of this compound.

General Reaction Scheme: (3-CH₃C₆H₄O)₂P(O)Cl + MCN → (3-CH₃C₆H₄O)₂P(O)CN + MCl (where M⁺ is a cation, e.g., Na⁺, K⁺)

This reaction is expected to follow a nucleophilic substitution pathway at the phosphorus atom. The feasibility and rate of this reaction would depend on several factors, including the solvent, temperature, and the nature of the cyanide salt used. The 3-methylphenyl groups on the substrate would influence the electrophilicity of the phosphorus atom, potentially affecting the reaction rate compared to unsubstituted diphenyl phosphorochloridate. However, specific kinetic or mechanistic studies detailing this transformation for this compound are not prevalent in the surveyed literature.

The resulting bis(3-methylphenyl) phosphorocyanidate is a potentially useful reagent, analogous to other phosphorocyanidates, for various organic transformations, although its specific applications and reactivity would require further investigation.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in bis(3-methylphenyl) phosphorochloridate. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The characteristic absorption bands expected for this compound include:

P=O Stretching: A strong absorption band is anticipated in the region of 1290-1300 cm⁻¹, which is characteristic of the phosphoryl group (P=O) in phosphorochloridates.

P-O-C (Aryl) Stretching: Asymmetric and symmetric stretching vibrations of the P-O-aryl linkage are expected to appear in the 1200-1240 cm⁻¹ and 950-1050 cm⁻¹ regions, respectively.

P-Cl Stretching: The stretching vibration of the phosphorus-chlorine bond typically occurs in the range of 500-600 cm⁻¹.

C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Characteristic absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

The IR spectrum of the related compound, diphenyl phosphorochloridate, shows strong absorptions at approximately 1305 cm⁻¹ (P=O), 1180 cm⁻¹ (P-O-C), and characteristic aromatic bands. nist.govnist.govchemicalbook.com

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| >3000 | Aromatic C-H Stretch |

| <3000 | Alkyl C-H Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| 1290-1300 | P=O Stretch |

| 1200-1240 | Asymmetric P-O-C (Aryl) Stretch |

| 950-1050 | Symmetric P-O-C (Aryl) Stretch |

| 500-600 | P-Cl Stretch |

Note: The expected absorption bands are based on general IR correlation tables and data from analogous compounds.

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, are indispensable for assessing the purity of this compound and for the detection and identification of any byproducts from its synthesis.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. chemicalbook.com Given that the analogous diphenyl phosphorochloridate has a boiling point of 314-316 °C at 272 mmHg, GC is a suitable method for the analysis of this compound. sigmaaldrich.com

For purity assessment, a sample of this compound is injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often employed for the analysis of organophosphorus compounds. nih.gov The retention time of the main peak corresponding to the target compound can be used for its identification, and the peak area provides a quantitative measure of its purity.

Potential byproducts from the synthesis, such as unreacted starting materials (e.g., m-cresol) or side-products (e.g., tris(3-methylphenyl) phosphate), would have different retention times and would appear as separate peaks in the chromatogram. By comparing the retention times with those of known standards, these impurities can be identified and quantified.

When coupled with a mass spectrometer (GC-MS), each separated component is fragmented and a mass spectrum is obtained. This provides molecular weight and fragmentation information, allowing for the definitive identification of the main product and any impurities. psu.edu

Table 3: Illustrative Gas Chromatography Parameters for Organophosphorus Compound Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10-15°C/min, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

GC-MS and HPLC-MS for Product Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical techniques for the separation, identification, and quantification of this compound within complex mixtures. These methods are particularly crucial in process chemistry and environmental analysis, where the target compound may be present alongside starting materials, by-products, or matrix interferents.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of thermally stable and volatile compounds like this compound. The technique involves injecting a sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

For the analysis of organophosphate compounds, including those structurally similar to this compound, specific GC conditions are optimized to achieve good chromatographic resolution. nih.govmdpi.com A common approach involves using a non-polar or semi-polar capillary column, such as a DB-5MS, which is composed of (5% diphenyl)-dimethylpolysiloxane. nih.gov The temperature program is carefully controlled to ensure efficient separation from other components in the mixture.

Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer enhanced selectivity and sensitivity for trace-level analysis in complex samples. nih.gov This technique involves selecting a specific precursor ion for the target analyte and then monitoring for a characteristic product ion after fragmentation, which significantly reduces background noise.

Below is an interactive table summarizing typical GC-MS parameters for the analysis of related organophosphate compounds, which can be adapted for this compound.

Interactive Table: Typical GC-MS Parameters for Organophosphate Analysis

| Parameter | Setting | Justification |

|---|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for a wide range of semi-volatile organic compounds. nih.gov |

| Injector Temp. | 280-300°C | Ensures efficient vaporization of the analyte without thermal degradation. nih.gov |

| Carrier Gas | Helium (1.0 mL/min) | Inert gas that provides good chromatographic efficiency. nih.gov |

| Oven Program | Initial 60°C, ramp to 300°C | A temperature gradient is essential for separating compounds with different boiling points. |

| Injection Mode | Splitless or Split (e.g., 2:1) | Splitless mode is used for trace analysis, while split mode is for higher concentrations. nih.gov |

| Detector | Mass Spectrometer (Scan or MRM mode) | Provides mass information for identification and quantification. MRM enhances sensitivity. nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a complementary technique, particularly valuable for less volatile or thermally labile compounds. It separates components in a liquid phase based on their interactions with a stationary phase in a column. The eluent from the HPLC is then introduced into a mass spectrometer, typically using an atmospheric pressure ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). frontiersin.org

For organophosphate esters, reversed-phase HPLC is commonly employed, using columns such as a C18. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve ionization. researchgate.net HPLC coupled with high-resolution mass spectrometry (HRMS) allows for the accurate mass determination of the analyte, aiding in its unambiguous identification in complex matrices. frontiersin.org

The choice between GC-MS and HPLC-MS depends on the specific properties of this compound and the nature of the sample matrix. While GC-MS often provides better separation for non-polar compounds, HPLC-MS is advantageous for polar or high-molecular-weight species. frontiersin.org

Other Analytical Methods for Reaction Monitoring and Product Quantification

Beyond GC-MS and HPLC-MS, other analytical methods are employed for real-time reaction monitoring and precise quantification of this compound. These techniques provide critical data for process optimization, ensuring reaction completion and maximizing product yield.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an absolute quantification method that does not require an identical standard of the analyte. By integrating the signal of a specific nucleus (e.g., ³¹P for organophosphates or ¹H) and comparing it to the signal of a known amount of an internal standard, the exact concentration of the analyte can be determined. ³¹P NMR is particularly powerful for monitoring reactions involving phosphorus-containing compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom, allowing for the simultaneous tracking of reactants, intermediates, and products.

Titration Methods

For quantification of the chloridate functional group, classical titration methods can be adapted. For instance, the reaction of the phosphorochloridate with a nucleophile like water or an alcohol produces hydrochloric acid (HCl). This liberated acid can be quantified by acid-base titration, providing an indirect measure of the amount of this compound that has reacted. This method is often used for determining the purity of the initial product.

Method Validation and Performance

The reliability of any quantitative method is established through rigorous validation. Key parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). researchgate.net For chromatographic methods like GC-MS and HPLC-MS, these parameters are determined by analyzing a series of calibration standards and spiked samples. frontiersin.orgresearchgate.net

Below is an interactive table showing representative validation data for the analysis of organophosphate esters, which would be the target for a validated method for this compound.

Interactive Table: Representative Method Validation Data for Organophosphate Analysis

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (R²) | >0.99 | Indicates a strong correlation between detector response and concentration. frontiersin.orgresearchgate.net |

| Recovery (%) | 70-120% | The percentage of the analyte detected after sample preparation and analysis. frontiersin.org |

| Precision (RSD%) | <15% | The relative standard deviation, indicating the closeness of repeated measurements. frontiersin.orgresearchgate.net |

| LOD | Analyte-dependent (ng/g to µg/L) | The lowest concentration of an analyte that can be reliably detected. researchgate.net |

| LOQ | Analyte-dependent (ng/g to µg/L) | The lowest concentration of an analyte that can be accurately quantified. nih.govresearchgate.net |

These analytical methodologies, when properly developed and validated, provide the robust data necessary for the detailed characterization and quantification of this compound in various contexts, from industrial process control to environmental monitoring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, products, intermediates, and transition states. For reactions involving organophosphorus compounds like Bis(3-methylphenyl) phosphorochloridate, these studies can elucidate the mechanistic pathways, such as whether a reaction proceeds through an associative, dissociative, or concerted mechanism.

Studies on the solvolysis of related compounds, such as di-n-butyl phosphorochloridate, have utilized the extended Grunwald-Winstein equation to analyze reaction pathways. researchgate.net The correlation of solvolysis rate constants with solvent nucleophilicity and ionizing power suggests an SN2-type reaction pathway. researchgate.net It is plausible that the solvolysis of this compound would also exhibit a similar bimolecular mechanism, where the nucleophile attacks the phosphorus center, leading to the displacement of the chloride leaving group.

Kinetic studies on the hydrolysis of analogous mono- and di-4-chloro, 3-methylphenyl phosphate (B84403) esters have provided evidence for a bimolecular reaction mechanism, which is supported by Arrhenius parameters. researchgate.net Such investigations into the effect of ionic strength and the application of the Debye-Hückel equation to estimate theoretical rates further reinforce the understanding of the reaction pathways. researchgate.net These findings suggest that the reaction pathways of this compound are likely to be significantly influenced by the nature of the solvent and the presence of ionic species.

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Insights

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for gaining deep mechanistic insights into chemical reactions. These methods can provide detailed information about the electronic structure and energetics of molecules and transition states, which is essential for understanding reaction mechanisms at a molecular level.

For phosphoryl transfer reactions, which are central to the chemistry of this compound, DFT calculations have been employed to distinguish between associative and dissociative transition states. Theoretical calculations have shown that the character of the transition state in the hydrolysis of phosphate monoester dianions can shift from associative to dissociative as the pKa of the leaving group changes. frontiersin.org This highlights the subtle interplay of electronic effects in determining the reaction mechanism.

In the context of this compound, DFT calculations could be used to model the reaction with various nucleophiles. By calculating the energies of possible intermediates and transition states, one could predict the most likely reaction mechanism. For instance, calculations could help determine whether the reaction proceeds through a pentacoordinate intermediate, characteristic of an associative mechanism, or through a more loosely associated transition state.

Prediction of Spectroscopic Parameters and Molecular Conformations

Theoretical calculations are not only useful for studying reactions but also for predicting the spectroscopic properties and stable conformations of molecules. For this compound, computational methods can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. These predictions can aid in the interpretation of experimental spectra and the characterization of the compound.

Conformational analysis of related organophosphorus compounds, such as tris(3-methylphenyl)phosphine and its chalcogenides, has been successfully performed using DFT. These studies have revealed the existence of different conformers in solution, with specific arrangements of the aryl groups relative to the phosphorus center. It is expected that this compound would also exhibit a complex conformational landscape due to the rotation of the two 3-methylphenyl groups around the P-O bonds. DFT calculations could identify the low-energy conformers and the rotational barriers between them, providing a detailed picture of the molecule's three-dimensional structure.

The predicted spectroscopic parameters for the most stable conformers can then be compared with experimental data to confirm the conformational preferences of the molecule in different environments.

Solvation Effects and Kinetic Isotope Effects in Theoretical Models

The solvent plays a crucial role in the reactivity of polar molecules like this compound. Theoretical models that incorporate solvation effects are therefore essential for accurately describing its chemistry. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with DFT calculations to account for the bulk electrostatic effects of the solvent.

Studies on the alkaline hydrolysis of bis(p-nitrophenyl) phosphate in aqueous mixtures of DMSO, dioxane, and acetonitrile (B52724) have shown a complex dependence of the reaction rate on the solvent composition. frontiersin.org The initial decrease in the rate constant followed by a sharp increase at higher organic cosolvent concentrations highlights the intricate balance of solvation effects on the ground state and the transition state. frontiersin.org Similar complex solvation effects would be expected for reactions of this compound.

Kinetic isotope effect (KIE) studies, both experimental and theoretical, are a powerful tool for probing the structure of transition states. For phosphoryl transfer reactions, KIEs at the phosphorus atom, the bridging oxygen atoms, and the leaving group can provide detailed information about the degree of bond formation and bond cleavage in the transition state. Theoretical calculations of KIEs for the hydrolysis of phosphate esters have been instrumental in distinguishing between different mechanistic possibilities. frontiersin.org For this compound, theoretical modeling of KIEs could provide definitive evidence for the nature of the transition state in its reactions.

Applications in Advanced Organic Synthesis and Material Science

Role as Phosphorylating Agents in Organic Transformations

The primary role of bis(3-methylphenyl) phosphorochloridate in organic synthesis is as a phosphorylating agent. Phosphorochloridates, such as the diethyl analog, are electrophilic compounds used to convert alcohols and other nucleophiles into corresponding phosphate (B84403) esters. wikipedia.org The central phosphorus atom is bonded to two aryloxy groups and a chlorine atom, making it susceptible to nucleophilic attack. In a typical reaction, a nucleophile, such as an alcohol (R-OH) or an amine (R-NH2), attacks the phosphorus center, leading to the displacement of the chloride ion and the formation of a stable phosphate triester or phosphoramidate (B1195095), respectively.

This transformation is fundamental in organophosphorus chemistry, enabling the synthesis of a diverse array of phosphorylated molecules. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of the aryl groups, in this case, 3-methylphenyl (m-tolyl), can influence the reagent's stability, reactivity, and solubility. These reagents are instrumental in creating phosphate esters that are key intermediates in various synthetic pathways and are structurally integral to many biologically active compounds. The efficiency of such phosphorylation reactions makes reagents like this compound valuable tools for synthetic chemists. organic-chemistry.org

Precursors for Complex Phosphorus-Containing Ligands in Catalysis

The utility of this compound extends to the field of coordination chemistry and homogeneous catalysis, where it serves as a precursor for sophisticated phosphorus-containing ligands. mdpi.com Phosphine (B1218219) and phosphite (B83602) ligands are ubiquitous in catalysis, binding to transition metals and modulating their electronic and steric properties to control catalytic activity and selectivity. mdpi.com Diarylphosphides, derived from related diarylchlorophosphines, are known precursors for prominent ligands used in catalysis. mdpi.com By starting with a readily available phosphorochloridate, chemists can access a wide variety of ligand architectures.

Synthesis of Phosphite Ligands for Asymmetric Catalysis

Phosphite ligands are a class of organophosphorus ligands characterized by a central phosphorus atom bonded to three oxygen atoms. alfachemic.com They are particularly valued in asymmetric catalysis, where they form chiral complexes with transition metals to catalyze reactions that produce one enantiomer of a product in excess. alfachemic.com Compared to traditional phosphine ligands, phosphites are often easier to synthesize and handle. alfachemic.com

This compound is an ideal starting material for creating chiral phosphite ligands. The synthesis involves the reaction of the phosphorochloridate with a chiral diol. The nucleophilic hydroxyl groups of the diol displace the chloride ion, forming a cyclic phosphite ester. The stereochemistry of the resulting ligand is dictated by the chiral diol, allowing for the creation of a library of ligands for screening in various asymmetric transformations, such as hydrogenation and hydroformylation. alfachemic.comrsc.org

Development of Bidentate Ligands for Metal Complexes

Bidentate ligands, which can bind to a metal center through two donor atoms, form highly stable chelate complexes. This chelate effect often leads to enhanced catalytic performance. This compound can be used to construct bidentate phosphorus-containing ligands. mdpi.comrsc.org The synthetic strategy typically involves reacting the phosphorochloridate with a linker molecule containing two nucleophilic sites, such as a diol or a diamine. This creates a flexible or rigid backbone connecting two phosphorus centers, which can then coordinate to a metal. The resulting bidentate ligands are crucial in controlling the geometry and reactivity of metal complexes used in cross-coupling reactions and other catalytic processes. mdpi.comcardiff.ac.uk

Intermediates in the Synthesis of Organophosphorus Reagents and Specialty Chemicals

Beyond its direct use in phosphorylation and ligand synthesis, this compound is a key intermediate for producing other valuable organophosphorus reagents and specialty chemicals. researchgate.net Its reactive P-Cl bond allows for conversion into a variety of other functional groups, leading to reagents with unique synthetic applications. A related compound, bis(3-methylphenyl) hydrogen phosphate, finds use in industrial applications as a flame retardant and plasticizer. cymitquimica.com

The table below summarizes the key applications and synthetic transformations involving this compound and its derivatives.

| Application Category | Specific Use | Key Transformation | Resulting Product Class |

| Organic Transformations | General Phosphorylation | Reaction with alcohols/amines | Phosphate Esters/Phosphoramidates |

| Catalysis | Ligand Synthesis | Reaction with chiral diols | Chiral Phosphite Ligands |

| Catalysis | Ligand Synthesis | Reaction with bifunctional linkers | Bidentate Ligands |

| Medicinal Chemistry | Prodrug Synthesis | Reaction with nucleoside and amino acid | Phosphoramidate Prodrugs |

| Reagent Synthesis | Reagent Preparation | Reaction with cyanide salts | Phosphorocyanidates |

Preparation of Bio-conjugates and Prodrugs (focus on chemical synthesis routes)

One of the most significant applications of diaryl phosphorochloridates is in the synthesis of phosphate and phosphonate (B1237965) prodrugs. nih.gov Many potent therapeutic agents are phosphorylated, but their negative charge at physiological pH hinders their ability to cross cell membranes. nih.gov The ProTide (prodrug of a nucleotide) approach masks this charge by converting the phosphate or phosphonate group into a neutral phosphoramidate or phosphate triester. researchgate.netsemanticscholar.org

The synthesis of these prodrugs often employs a diaryl phosphorochloridate as the key phosphorylating agent. In a typical synthetic route, the phosphorochloridate is first reacted with an amino acid ester (e.g., L-alanine ethyl ester) in the presence of a base. The resulting phosphoramidochloridate intermediate is then reacted with the hydroxyl group of a nucleoside analog (the active drug). This two-step, one-pot procedure yields the desired phosphoramidate prodrug, where the phosphate is masked with both an aryl group and an amino acid ester. researchgate.net Once inside a cell, enzymatic cleavage unmasks the phosphate, releasing the active form of the drug. nih.gov This strategy has been successfully used to develop antiviral drugs, including Remdesivir (GS-5734). researchgate.netsemanticscholar.org

Synthesis of Phosphorocyanidates for Organic Synthesis

By replacing the chloride atom with a cyanide group, this compound can be converted into bis(3-methylphenyl) phosphorocyanidate. This transformation is typically achieved by treating the phosphorochloridate with a cyanide salt, such as sodium or potassium cyanide, in an aprotic solvent.

The analogous reagent, diphenyl phosphorazidate, prepared from diphenyl phosphorochloridate and sodium azide, is a versatile reagent in peptide synthesis and for the conversion of alcohols to azides. orgsyn.org Similarly, diaryl phosphorocyanidates serve as valuable reagents. They can act as coupling agents in peptide synthesis and are used for the phosphorylation of various substrates under mild conditions. The cyano group can act as a leaving group, facilitating the transfer of the diaryl phosphate moiety.

Coupling Agents in Oligonucleotide Synthesis

This compound belongs to the class of aryl phosphorochloridates, which have been investigated as activating or coupling agents in the chemical synthesis of oligonucleotides. The synthesis of these crucial biomolecules relies on the sequential formation of phosphodiester bonds between nucleoside units. pleiades.online The phosphotriester method, a significant approach in oligonucleotide synthesis, involves the use of a coupling agent to facilitate the reaction between a protected nucleoside and the growing oligonucleotide chain. nih.gov

While direct research findings specifically detailing the use of this compound are not prevalent in readily available literature, the application of structurally similar compounds provides strong evidence for its potential role in this field. For instance, bis(2,4,6-trihalophenyl) phosphorochloridates have been demonstrated to be effective condensing reagents for the rapid formation of internucleotidic phosphotriester bonds. nih.gov Similarly, bis(2,6-dimethylphenyl)phosphorochloridate has been successfully employed as a coupling agent in the H-phosphonothioate method for synthesizing oligonucleoside phosphorodithioates.

The general mechanism involves the reaction of the phosphorochloridate with the phosphodiester component to form a highly reactive mixed phosphotriester intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the incoming nucleoside, leading to the formation of the desired phosphotriester linkage. The use of such activating agents can significantly accelerate the rate of bond formation. nih.gov The reactivity and effectiveness of the coupling agent are influenced by the nature of the substituents on the phenyl rings.

Applications in Polymer and Material Science as Synthetic Precursors

This compound serves as a valuable precursor in the synthesis of various organophosphorus compounds that find applications in polymer and material science. Its reactive phosphorochloridate group allows for its incorporation into polymeric structures or its use in the synthesis of functional additives.

Precursors for Flame Retardants and Plasticizers

Organophosphorus compounds are widely recognized for their flame retardant properties, and phosphorochloridates are key intermediates in their synthesis. abo.firesearchgate.net These compounds can be incorporated into polymers either as additives or as reactive components that become part of the polymer backbone. The mechanism of flame retardancy for phosphorus-containing compounds often involves action in the condensed phase, where they promote the formation of a protective char layer upon heating. nih.govcnrs.fr This char layer acts as a barrier, insulating the underlying polymer from the heat and fuel source and reducing the release of flammable volatiles. nih.gov

Research into organophosphorus flame retardants has demonstrated the use of related compounds in creating effective flame-retardant materials. For example, multifunctional flame retardants have been synthesized using bis(2,6-dimethylphenyl) chlorophosphate, a structurally similar compound to this compound. abo.fi Another example is the synthesis of a flame-retardant epoxy resin from bis-phenoxy (3-hydroxy) phenyl phosphine oxide, which showcases the utility of aryl phosphate structures in this application. cnrs.fr The synthesis of such flame retardants often involves the reaction of the phosphorochloridate with diols or other polyfunctional molecules to create phosphorus-containing polymers or oligomers. researchgate.net The resulting materials often exhibit high limiting oxygen index (LOI) values and can achieve favorable classifications in flammability tests. cnrs.fr

The general synthetic utility of phosphorochloridates in creating phosphate esters also suggests their potential as precursors for plasticizers. However, specific research on this compound for this application is not widely documented.

Role in Polymerization Catalysis

The direct role of this compound as a catalyst in polymerization is not well-established in the scientific literature. Polymerization processes typically utilize specific initiators or catalysts to proceed, such as free radical initiators, photo-acid generators, or organometallic complexes. tcichemicals.com While phosphorus compounds can be part of catalyst systems, for instance as ligands for metal catalysts, there is no clear evidence to suggest that this compound itself acts as a primary polymerization catalyst. Its high reactivity would likely lead to side reactions rather than controlled polymerization initiation or propagation.

Environmental Chemistry and Degradation Pathways of Organophosphorus Chlorides

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic stability of organophosphorus compounds is a critical factor in determining their persistence in aqueous environments. The general structure of these compounds, featuring a phosphorus center with ester and chloride linkages, makes them susceptible to hydrolysis. The rate of this degradation is significantly influenced by factors such as pH, temperature, and the presence of catalytic agents.

For organophosphorus compounds in general, hydrolysis is a primary degradation pathway. The P-Cl bond in phosphorochloridates is typically reactive towards water. The hydrolysis of the ester bonds (P-O-aryl) is also a significant degradation route, often proceeding via nucleophilic attack on the phosphorus atom. This process leads to the cleavage of the ester linkage and the formation of corresponding phenols and phosphoric acid derivatives.

In the absence of specific experimental data for Bis(3-methylphenyl) phosphorochloridate, the following table provides illustrative half-life data for other organophosphate esters in aqueous environments to demonstrate the range of observed stabilities.

| Compound Name | pH | Temperature (°C) | Half-life (t½) |

| Parathion | 7.4 | 25 | 29 days |

| Chlorpyrifos | 7.0 | 25 | 35-120 days |

| Diazinon | 7.0 | 20 | 185 days |

This table presents data for other organophosphorus compounds to illustrate the general range of hydrolytic stability and should not be taken as direct data for this compound.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of chemical compounds by light, represents another significant environmental fate process for many organic pollutants, including organophosphorus compounds. The absorption of ultraviolet (UV) radiation from sunlight can provide the energy needed to break chemical bonds, leading to the transformation of the parent compound.

Aromatic organophosphorus compounds, which include this compound with its two phenyl rings, are expected to absorb UV radiation. This absorption can lead to the excitation of electrons and subsequent chemical reactions. The primary photodegradation mechanisms for such compounds can include:

Homolytic Cleavage: The P-O or P-Cl bonds can break homolytically to form free radicals. These highly reactive radicals can then participate in a variety of secondary reactions with other molecules in the environment, such as oxygen or water.

Photo-hydrolysis: The absorption of light can accelerate the rate of hydrolysis, a process known as photo-hydrolysis.

Photosensitized Reactions: Other substances present in the environment, such as humic acids, can act as photosensitizers. These molecules absorb light and then transfer the energy to the organophosphorus compound, promoting its degradation even if the compound itself does not absorb light efficiently at those wavelengths.

While specific studies on the photodegradation of this compound are not available, research on other aromatic organophosphorus pesticides indicates that photolysis can be a significant degradation pathway. researchgate.net The presence of aromatic rings in this compound suggests a potential for direct photolysis. The rate and products of photodegradation would depend on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil surface).

Biotransformation and Microbial Degradation Pathways

Biotransformation, carried out by microorganisms such as bacteria and fungi, is a crucial process for the breakdown of many organic pollutants in the environment. oup.com For organophosphorus compounds, microbial degradation is often the most significant pathway for their removal from soil and water. oup.com

Microorganisms have evolved a variety of enzymes capable of metabolizing organophosphorus compounds, often using them as a source of phosphorus or carbon. nih.gov The primary enzymatic reaction involved in the initial breakdown of many organophosphate esters is hydrolysis, catalyzed by enzymes such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). oup.comnih.gov These enzymes cleave the ester bonds, detoxifying the compound. oup.com

For this compound, it is anticipated that microbial degradation would proceed through the following steps:

Initial Hydrolysis: The P-Cl bond is likely to be the most labile and readily hydrolyzed. Subsequently, microbial enzymes would likely target the P-O-aryl ester linkages. This would result in the formation of 3-methylphenol (m-cresol) and a phosphorylated intermediate.

Metabolism of Degradation Products: The resulting 3-methylphenol is a common environmental contaminant and is known to be biodegradable by a wide range of microorganisms through various aromatic degradation pathways. The phosphate (B84403) moiety would be incorporated into the microbial biomass or the environment.

The rate of microbial degradation can be influenced by a multitude of factors, including the type and abundance of microbial populations, temperature, pH, oxygen availability, and the presence of other nutrients. geoscienceworld.org The adaptation of microbial communities to the presence of a particular organophosphorus compound can lead to enhanced degradation rates over time. geoscienceworld.org

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. nih.gov These models integrate information on a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with data on degradation rates (hydrolysis, photolysis, biodegradation) to estimate its concentration and persistence in different environmental compartments like air, water, soil, and sediment.

For a compound like this compound, a comprehensive environmental fate model would consider its partitioning behavior and degradation kinetics. For instance, a Level III fugacity model could be used to simulate its distribution and fate in a defined environment. nih.gov

Persistence is a key aspect of environmental risk assessment and is defined as the length of time a chemical remains in the environment. oup.com It is often quantified by the chemical's half-life (t½) in different environmental media. Chemicals with long half-lives are considered persistent and have a greater potential for long-range transport and bioaccumulation.

The persistence of this compound would be a function of its susceptibility to the degradation processes discussed above. Based on the general behavior of organophosphorus esters, its persistence is expected to be influenced by:

Hydrolysis: Likely to be a significant degradation pathway, with the rate being pH-dependent.

Biodegradation: Potentially the most important degradation process in biologically active environments like soil and surface water.

The following table illustrates the type of data required for environmental fate modeling and persistence assessment. The values are hypothetical for this compound and are provided for illustrative purposes only.

| Parameter | Value (Illustrative) | Significance |

| Water Solubility | Low to Moderate | Influences transport in aquatic systems. |

| Vapor Pressure | Low | Suggests limited volatility. |

| Log Kow | High | Indicates potential for sorption to organic matter and bioaccumulation. |

| Hydrolysis Half-life (pH 7) | Weeks to Months | Key parameter for persistence in water. |

| Biodegradation Half-life (Soil) | Days to Weeks | Indicates potential for removal by microorganisms. |

Advanced Analytical Methodologies for Environmental Monitoring

The accurate and sensitive detection of organophosphorus compounds and their degradation products in environmental samples is essential for monitoring their presence, understanding their fate, and assessing potential risks. A variety of advanced analytical techniques are employed for this purpose.

For a compound like this compound, which possesses aromatic rings, several analytical methods would be suitable for its determination in matrices such as water, soil, and sediment.

Sample Preparation: The initial step in the analysis of environmental samples is typically extraction and cleanup to isolate the target analyte from the complex matrix. Common techniques include:

Liquid-Liquid Extraction (LLE): For aqueous samples.

Solid-Phase Extraction (SPE): A versatile technique for both water and soil extracts, allowing for concentration and purification. tandfonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method widely used for pesticide residue analysis in various matrices.

Instrumental Analysis: Following sample preparation, instrumental analysis is used for separation and detection.

Gas Chromatography (GC): GC is well-suited for the analysis of semi-volatile organophosphorus compounds. When coupled with a selective detector, it provides high sensitivity and specificity.

Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds.

Nitrogen-Phosphorus Detector (NPD): Another selective detector for phosphorus and nitrogen.

Mass Spectrometry (MS): GC-MS provides structural information, allowing for positive identification of the analyte and its degradation products. nih.gov

Liquid Chromatography (LC): LC is particularly useful for less volatile or thermally labile organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, it can be used for compounds with a chromophore, such as the aromatic rings in this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of LC with the high sensitivity and specificity of MS, making it ideal for trace-level analysis of a wide range of organophosphorus compounds and their metabolites in complex environmental samples. nih.gov

The development and validation of analytical methods are crucial to ensure the reliability of environmental monitoring data. This includes determining parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Bis(3-methylphenyl) phosphorochloridate in laboratory settings?

- Methodological Answer :

- Follow Safety Data Sheet (SDS) guidelines, including using nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent inhalation or skin contact.

- Store in airtight containers under inert gas (e.g., nitrogen) to avoid hydrolysis, as phosphorochloridates are moisture-sensitive. Avoid proximity to oxidizers .

- Conduct regular stability tests under varying temperatures (e.g., 4°C vs. room temperature) to assess degradation risks .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use P NMR to confirm the phosphorus-chlorine bond and monitor hydrolysis byproducts.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with UV detection to quantify impurities (e.g., residual phenol derivatives).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products under controlled thermal conditions .

Q. How can synthetic routes for this compound be validated?

- Methodological Answer :

- Cross-validate yields using in situ P NMR to track reaction intermediates.

- Compare phosphorylation efficiency of 3-methylphenol with POCl₃ under varying catalysts (e.g., MgCl₂ vs. ZnCl₂) and solvent systems (e.g., toluene vs. dichloromethane) .

Advanced Research Questions

Q. How can computational chemistry tools optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Apply ab initio quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in phosphorylation reactions.

- Use molecular dynamics simulations to predict solvent effects on reaction kinetics. Integrate computational results with high-throughput experimentation to narrow optimal conditions (e.g., temperature, stoichiometry) .

Q. What strategies resolve contradictions in reported reactivity data for phosphorochloridate derivatives?

- Methodological Answer :

- Perform controlled kinetic studies under standardized conditions (e.g., humidity <1%, inert atmosphere) to isolate environmental variables.

- Use multivariate analysis (e.g., PCA) to correlate steric effects of substituents (e.g., 3-methyl vs. 3,5-dimethylphenyl groups) with hydrolysis rates .

Q. How can environmental persistence and degradation pathways of this compound be modeled?

- Methodological Answer :

- Conduct accelerated aging studies in simulated environmental matrices (e.g., aqueous buffers at pH 4–9) to identify hydrolysis products via LC-QTOF-MS.

- Apply EPA risk assessment frameworks (e.g., EPI Suite) to estimate bioaccumulation potential and toxicity endpoints for degradation byproducts .

Q. What reactor designs improve scalability for phosphorochloridate synthesis while minimizing hazards?

- Methodological Answer :

- Implement microreactor systems with real-time monitoring (e.g., inline FTIR) to enhance heat/mass transfer and reduce exothermic risks.

- Optimize batch vs. continuous-flow processes using factorial design experiments (e.g., varying residence time, reagent concentration) to maximize yield and purity .

Data Management and Validation

Q. How can researchers ensure reproducibility in phosphorochloridate studies?

- Methodological Answer :

- Adopt FAIR data principles: Document experimental metadata (e.g., humidity levels, solvent lot numbers) in open-access repositories.

- Use cheminformatics platforms (e.g., PubChem, EPA DSSTox) to cross-reference spectral data and validate structural assignments .

Q. What role do isotopic labeling studies play in elucidating reaction mechanisms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.